molecular formula C16H22N4O B6002960 N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide

N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide

Cat. No. B6002960
M. Wt: 286.37 g/mol
InChI Key: BHFTYIMZFAAHPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide, also known as NPC-15437, is a small molecule inhibitor that has been developed for the treatment of various diseases. It has been shown to have potential therapeutic effects on cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide exerts its therapeutic effects by inhibiting the activity of various enzymes, including histone deacetylases, phosphodiesterases, and proteasomes. By inhibiting these enzymes, N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide can modulate various cellular processes, including gene expression, cell cycle progression, and protein degradation.
Biochemical and Physiological Effects:
N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of gene expression, cell cycle progression, and protein degradation. N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide for lab experiments is its high potency and selectivity. N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has been shown to have a low IC50 value, indicating that it can inhibit the activity of its target enzymes at a low concentration. However, one of the limitations of N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide for lab experiments is its low solubility in water, which can make it difficult to prepare solutions for in vitro experiments.

Future Directions

There are several future directions for the research on N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide. One direction is to investigate the potential therapeutic effects of N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide on other diseases, such as autoimmune diseases and metabolic disorders. Another direction is to develop more potent and selective inhibitors of the target enzymes of N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide. Finally, it would be interesting to investigate the potential synergistic effects of N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide with other drugs or therapies.

Synthesis Methods

The synthesis of N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide involves several steps, including the preparation of the key intermediate, the coupling reaction, and the final purification step. The key intermediate is prepared by reacting 1-cyclohexene-1-carboxylic acid with piperidine and pyrimidine. The coupling reaction involves the reaction of the key intermediate with 4-chloro-3-nitrobenzene sulfonamide. The final purification step involves the use of column chromatography to purify the product.

Scientific Research Applications

N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has been extensively studied for its potential therapeutic effects on cancer, inflammation, and neurodegenerative diseases. In cancer research, N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In inflammation research, N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, N-[1-(2-pyrimidinyl)-3-piperidinyl]-1-cyclohexene-1-carboxamide has been shown to have potential therapeutic effects on Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(1-pyrimidin-2-ylpiperidin-3-yl)cyclohexene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c21-15(13-6-2-1-3-7-13)19-14-8-4-11-20(12-14)16-17-9-5-10-18-16/h5-6,9-10,14H,1-4,7-8,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFTYIMZFAAHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C(=O)NC2CCCN(C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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